tert-Butyl 4,4-dimethyl-1,2,3-oxathiazolidine-3-carboxylate 2-oxide
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Overview
Description
tert-Butyl 4,4-dimethyl-1,2,3-oxathiazolidine-3-carboxylate 2-oxide: is a heterocyclic compound that features a unique combination of sulfur, nitrogen, and oxygen atoms within its ring structure. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,4-dimethyl-1,2,3-oxathiazolidine-3-carboxylate 2-oxide typically involves the reaction of tert-butyl 4,4-dimethyl-1,2,3-oxathiazolidine-3-carboxylate with an oxidizing agent. Common oxidizing agents used include hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions to form sulfone derivatives.
Reduction: It can be reduced to form the corresponding sulfide.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides in the presence of a base such as potassium carbonate.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various alkyl or aryl substituted oxathiazolidine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the synthesis of complex heterocyclic compounds.
Biology:
- Investigated for its potential biological activity.
- Used in the study of enzyme inhibitors.
Medicine:
- Explored for its potential use in drug development.
- Studied for its antimicrobial properties.
Industry:
- Used in the production of specialty chemicals.
- Employed in the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 4,4-dimethyl-1,2,3-oxathiazolidine-3-carboxylate 2-oxide involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- tert-Butyl 4-methyl-1,2,3-oxathiazolidine-3-carboxylate 2-oxide.
- tert-Butyl 4,4-dimethyl-2,2-dioxo-1,2,3-oxathiazolidine-3-carboxylate.
Uniqueness:
- The presence of the tert-butyl group and the specific arrangement of atoms in tert-Butyl 4,4-dimethyl-1,2,3-oxathiazolidine-3-carboxylate 2-oxide gives it unique chemical properties.
- It has a higher stability and reactivity compared to similar compounds, making it valuable in various synthetic applications .
Properties
Molecular Formula |
C9H17NO4S |
---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
tert-butyl 4,4-dimethyl-2-oxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C9H17NO4S/c1-8(2,3)14-7(11)10-9(4,5)6-13-15(10)12/h6H2,1-5H3 |
InChI Key |
YIDVLDGNLVYDNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COS(=O)N1C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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